11-(F-Butyl)-undecanoyl carnitine

Description

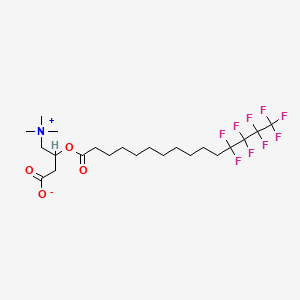

11-(F-Butyl)-undecanoyl carnitine is a synthetic acylcarnitine derivative characterized by a fluorinated butyl group (F-butyl) attached to the undecanoyl chain of carnitine. Acylcarnitines play critical roles in fatty acid metabolism, facilitating mitochondrial transport of acyl groups. The fluorinated butyl substituent likely enhances metabolic stability and alters hydrophobicity compared to non-fluorinated analogs, though experimental validation is needed.

Properties

CAS No. |

142674-37-1 |

|---|---|

Molecular Formula |

C22H34F9NO4 |

Molecular Weight |

547.5 g/mol |

IUPAC Name |

3-(12,12,13,13,14,14,15,15,15-nonafluoropentadecanoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C22H34F9NO4/c1-32(2,3)15-16(14-17(33)34)36-18(35)12-10-8-6-4-5-7-9-11-13-19(23,24)20(25,26)21(27,28)22(29,30)31/h16H,4-15H2,1-3H3 |

InChI Key |

RNMTZXRXLCKDRN-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Fragmentation and Quantification

Yield and Reaction Efficiency

- The acyl chloride formation step typically achieves yields above 90% under optimized conditions.

- The acylation step with carnitine hydrochloride yields are generally high, with purity enhanced by repeated washing and chromatographic purification.

Summary Table of Preparation Steps

| Step No. | Process Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of 11-(F-butyl)-undecanoyl chloride | 11-(F-butyl)-undecanoic acid + thionyl chloride, 70°C, 4 h | Formation of acyl chloride intermediate |

| 2 | Acylation of carnitine | Carnitine hydrochloride in trichloroacetic acid, 45°C, 18 h | Formation of 11-(F-butyl)-undecanoyl carnitine |

| 3 | Purification | Precipitation, washing with cold diethyl ether, SPE chromatography | High purity acylcarnitine product |

| 4 | Characterization | LC-MS/MS, NMR, melting point, optical rotation | Confirmation of structure and purity |

Additional Notes on Related Synthetic Approaches

- The synthesis of L-carnitine itself, a precursor for acylcarnitine derivatives, can be achieved chemically from (R)-epichlorohydrin via carbonylation, quaternization, and ion-exchange steps under mild conditions, enabling large-scale production.

- Biosynthetic methods for L-carnitine production exist but are less relevant for direct chemical synthesis of acylcarnitines like this compound.

Chemical Reactions Analysis

Types of Reactions

11-(F-Butyl)-undecanoyl carnitine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of amides or thioesters.

Scientific Research Applications

Metabolic Disorders

Insulin Sensitivity and Glucose Metabolism

Research indicates that carnitine derivatives can enhance metabolic flexibility and improve insulin sensitivity, particularly in individuals with impaired glucose tolerance. A study involving L-carnitine supplementation showed significant improvements in metabolic parameters, suggesting that similar effects might be observed with 11-(F-Butyl)-undecanoyl carnitine due to its structural similarities and functional roles in fatty acid metabolism .

Potential in Type 2 Diabetes Management

Carnitine has been linked to improved glucose metabolism, which may hold promise for managing type 2 diabetes. The ability of carnitine to facilitate fatty acid oxidation could help alleviate insulin resistance, making this compound a candidate for further investigation in diabetic therapies .

Cardiovascular Health

Heart Disease Treatment

Carnitine supplements have been shown to improve heart function in patients with heart disease. Given its role in energy metabolism, this compound could potentially enhance myocardial energy production and efficiency, thereby contributing to better cardiac outcomes .

Congestive Heart Failure

Similar to other carnitines, this compound may assist in improving symptoms of congestive heart failure by enhancing the heart's ability to utilize fatty acids for energy, which is crucial during states of increased cardiac demand .

Neurological Applications

Neuroprotection

Carnitines are studied for their neuroprotective effects, particularly in conditions such as Alzheimer's disease and other neurodegenerative disorders. The ability of acylcarnitines to modulate mitochondrial function and reduce oxidative stress suggests that this compound may have similar protective properties against neuronal damage .

Pain Management

There is evidence that certain carnitine derivatives can alleviate neuropathic pain. Given the structural characteristics of this compound, it may offer therapeutic benefits in managing pain associated with diabetic neuropathy or chemotherapy-induced peripheral neuropathy .

Cancer Research

Potential Anticancer Properties

Emerging studies suggest that carnitines may play a role in cancer metabolism by influencing the bioenergetics of cancer cells. The modulation of fatty acid oxidation pathways by compounds like this compound could hinder cancer cell proliferation and promote apoptosis, warranting further investigation into its anticancer potential .

Athletic Performance and Recovery

Enhancing Exercise Capacity

Carnitine supplementation has been associated with improved exercise performance and recovery due to its role in fat oxidation and energy production during physical activity. The application of this compound in sports nutrition could be explored for its potential benefits in enhancing endurance and reducing fatigue .

Mechanism of Action

The mechanism of action of 11-(F-Butyl)-undecanoyl carnitine involves its role in the transport of fatty acids into the mitochondria. The compound binds to fatty acids and facilitates their transport across the mitochondrial membrane. Once inside the mitochondria, the fatty acids undergo β-oxidation to produce energy. The 11-(F-Butyl)-undecanoyl group enhances the lipophilicity of the compound, potentially increasing its efficiency in transporting fatty acids.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs for comparison :

11-(f-Hexyl)-undecanoyl carnitine (): Features a fluorinated hexyl chain.

Carnitine alkyl ester bromides (C2–C14 chains) (): Non-fluorinated esters with variable alkyl lengths.

11-{3,4-dimethyl-5-[(1E)-prop-1-en-1-yl]furan-2-yl}undecanoylcarnitine (): A furan-modified long-chain acylcarnitine.

Q & A

Q. What are the primary metabolic pathways involving 11-(F-Butyl)-undecanoyl carnitine, and how can researchers experimentally model these pathways in vitro?

- Methodological Answer : This acylcarnitine is transported into mitochondria via carnitine palmitoyltransferase 1 (CPT1), where it undergoes β-oxidation. To model this, use isotope-labeled this compound in cultured hepatocytes or muscle cells, and track metabolite flux via LC-MS/MS. Include controls with CPT1 inhibitors (e.g., etomoxir) to confirm pathway specificity. Mitochondrial isolation followed by enzymatic assays can validate oxidation rates .

Q. What in vivo models are appropriate for studying the pharmacokinetics and tissue distribution of this compound?

- Methodological Answer : Rodent models (rats/mice) are standard. Administer the compound intravenously or via oral gavage, and collect plasma/tissue samples at timed intervals. Use LC-MS/MS to quantify concentrations in liver, skeletal muscle, and heart. For longitudinal studies, pair with indirect calorimetry to correlate pharmacokinetics with energy expenditure .

Q. How can researchers distinguish this compound from structurally similar acylcarnitines in biological samples?

- Methodological Answer : Optimize chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry (HRMS). Fragment ions at m/z 463.356 (precursor) and characteristic neutral losses (e.g., 59 Da for trimethylamine) improve specificity. Validate with synthetic standards and spike-recovery experiments in plasma/urine matrices .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in reported concentrations of this compound across studies examining metabolic disorders?

- Methodological Answer : Conduct a meta-analysis of existing datasets, adjusting for covariates like fasting status, age, and comorbidities. Use multivariate regression to identify confounding variables. Validate findings with a harmonized protocol: standardized sample collection (e.g., fasting plasma), identical LC-MS/MS parameters, and inter-laboratory calibration .

Q. How can researchers optimize CRISPR-Cas9 models to investigate the role of this compound in CPT1-deficient phenotypes?

- Methodological Answer : Generate tissue-specific CPT1 knockout mice (e.g., liver- or muscle-specific) and supplement with this compound. Measure β-oxidation intermediates via targeted metabolomics. Use Seahorse assays to assess mitochondrial respiration in isolated cells. Compare with wild-type cohorts under high-fat diet challenges .

Q. What statistical approaches are recommended for analyzing time-series data on this compound fluctuations during metabolic stress?

- Methodological Answer : Apply mixed-effects models to account for intra-subject variability. Use Fourier transform or wavelet analysis for circadian rhythm detection. Pair with pathway enrichment tools (e.g., MetaboAnalyst) to link concentration changes with specific metabolic networks. Report effect sizes and confidence intervals to quantify robustness .

Experimental Design & Reproducibility

Q. How should researchers design experiments to ensure reproducibility in measuring this compound under varying physiological conditions?

- Methodological Answer : Standardize pre-analytical variables: fasting duration (≥8 hours), sample processing (immediate centrifugation at 4°C), and storage (−80°C). Include internal standards (e.g., deuterated carnitine analogs) to correct for matrix effects. Publish raw data and analytical parameters in supplementary materials .

Q. What are the key considerations for integrating multi-omics data (e.g., metabolomics, proteomics) to study this compound’s role in lipid metabolism?

- Methodological Answer : Use network analysis tools (e.g., WGCNA) to identify co-regulated pathways. Prioritize proteins/enzymes directly interacting with CPT1 or β-oxidation machinery (e.g., acyl-CoA dehydrogenases). Validate findings with siRNA knockdowns in cell lines, followed by targeted metabolite quantification .

Ethical & Reporting Standards

Q. How can researchers ethically justify animal studies investigating this compound’s therapeutic potential?

- Methodological Answer : Follow ARRIVE 2.0 guidelines: justify sample sizes via power analysis, minimize suffering through analgesia protocols, and use non-invasive imaging (e.g., PET scans) where possible. Include a harm-benefit assessment in Institutional Animal Care and Use Committee (IACUC) submissions .

Q. What are the best practices for reporting negative or inconclusive results in studies involving this compound?

- Methodological Answer :

Publish in repositories like Zenodo or Figshare to avoid publication bias. Detail methodological limitations (e.g., detection limits, batch effects) in the discussion. Use neutral language (e.g., “no association observed” instead of “failed to replicate”) and suggest alternative hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.